

Eupaglehnnin C molecular formula C20H26O5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eupaglehnnin C*
Cat. No.: B15593396

[Get Quote](#)

Eupaglehnnin C: A Technical Whitepaper

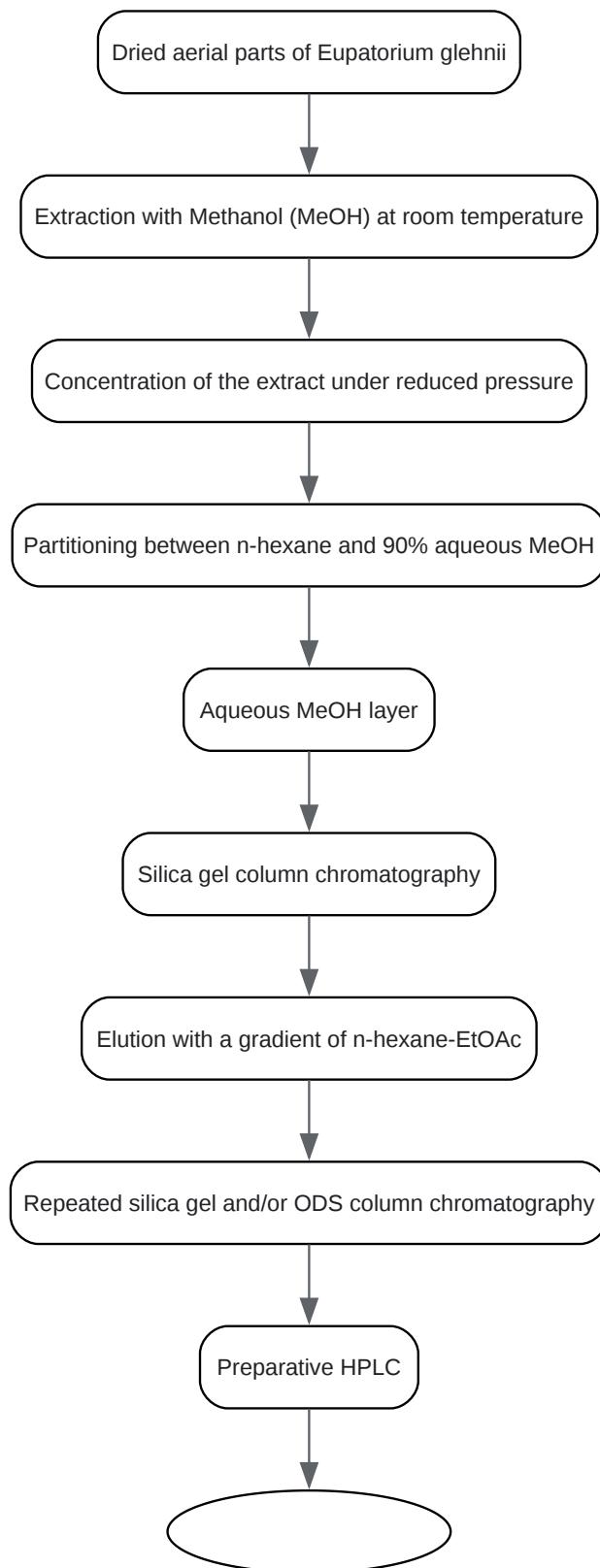
For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupaglehnnin C, a sesquiterpenoid lactone with the molecular formula C20H26O5, is a natural product isolated from *Eupatorium glehnii*. As a member of the germacrane class of sesquiterpenoids, it holds potential for biological activity, drawing from the established cytotoxic and anti-inflammatory properties of related compounds from the *Eupatorium* genus. This document provides a comprehensive technical overview of **Eupaglehnnin C**, including its physicochemical properties, isolation and structure elucidation, and a discussion of its potential biological activities based on available literature. Detailed experimental protocols and data are presented to facilitate further research and development.

Chemical and Physical Properties

Eupaglehnnin C is a moderately sized organic molecule with a molecular weight of 346.42 g/mol. Its molecular formula, C20H26O5, indicates a significant degree of unsaturation. The structure, elucidated through spectroscopic methods, reveals a germacrane skeleton, which is a ten-membered carbocyclic ring, featuring a lactone ring and an ester side chain.


Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₆ O ₅	[1]
Molecular Weight	346.42 g/mol	[1]
CAS Registry Number	476630-49-6	[1]
Class	Sesquiterpenoid (Germacrane)	[2]

Isolation and Structure Elucidation

Experimental Protocol: Isolation of **Eupaglehnnin C**

The isolation of **Eupaglehnnin C** was first reported by Tori et al. from the methanolic extract of the terrestrial parts of *Eupatorium glehnii*. The general procedure is outlined below.

Workflow for the Isolation of **Eupaglehnnin C**

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation of **Eupaglehniin C.**

Detailed Steps:

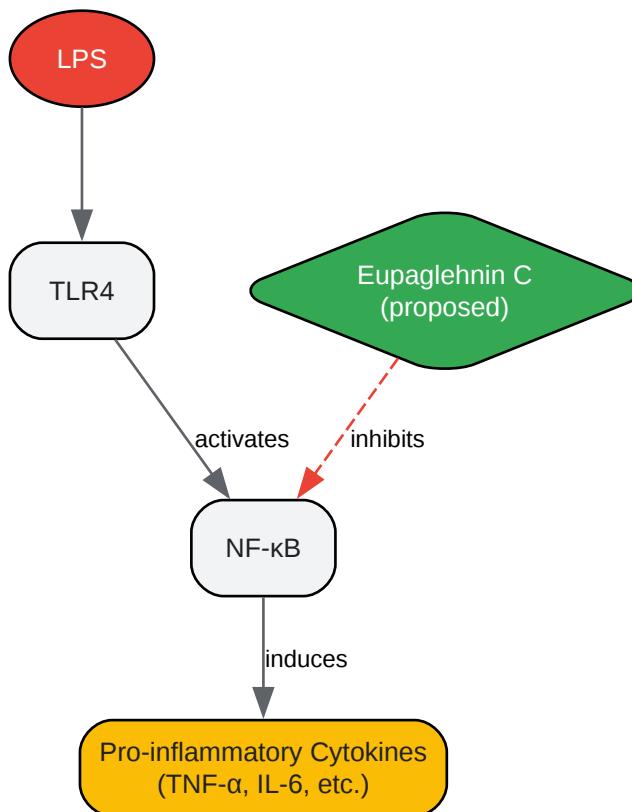
- Extraction: The dried and powdered aerial parts of *Eupatorium glehnii* are extracted with methanol at room temperature.
- Solvent Partitioning: The resulting crude extract is concentrated and partitioned between n-hexane and 90% aqueous methanol to remove nonpolar constituents.
- Column Chromatography: The aqueous methanol layer is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
- Fractionation and Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel or octadecylsilanized (ODS) silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure **Eupaglehnin C.**[\[2\]](#)

Structure Elucidation

The structure of **Eupaglehnin C** was determined using a combination of spectroscopic techniques.

Spectroscopic Method	Purpose
Mass Spectrometry (MS)	Determination of the molecular formula (C ₂₀ H ₂₆ O ₅) through high-resolution mass spectrometry (HRMS).
Infrared (IR) Spectroscopy	Identification of functional groups such as hydroxyl (-OH), carbonyl (C=O) of the lactone and ester.
Nuclear Magnetic Resonance (NMR)	
¹ H NMR	Elucidation of the proton environment, including chemical shifts, coupling constants, and stereochemistry.
¹³ C NMR	Determination of the number and types of carbon atoms (methyl, methylene, methine, quaternary, carbonyl).
2D NMR (COSY, HMQC/HSQC, HMBC)	Establishment of the carbon skeleton and the connectivity of protons and carbons, confirming the germacrane framework and the position of the ester side chain.

The collective analysis of these data led to the definitive structure of **Eupaglehnnin C**.^[2]


Biological Activity

While specific biological activity data for **Eupaglehnnin C** is not extensively available in the public domain, the chemical class to which it belongs, sesquiterpenoid lactones from the genus *Eupatorium*, is well-known for a range of biological activities.^[3]

Potential Anti-inflammatory Activity

Many sesquiterpenoid lactones exhibit anti-inflammatory properties. The proposed mechanism often involves the inhibition of pro-inflammatory signaling pathways.

Potential Anti-inflammatory Signaling Pathway of Sesquiterpenoid Lactones

[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory mechanism of **Eupaglehni C**.

Potential Cytotoxic Activity

Sesquiterpenoid lactones are also widely recognized for their cytotoxic effects against various cancer cell lines. The presence of an α,β -unsaturated γ -lactone moiety is often a key structural feature for this activity, acting as a Michael acceptor that can alkylate biological macromolecules.

Experimental Protocols for Biological Assays

Should researchers wish to evaluate the biological activity of **Eupaglehni C**, the following standard protocols are recommended.

3.3.1. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

- Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

- Treatment: Cells are pre-treated with various concentrations of **Eupaglehnnin C** for 1 hour.
- Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS).
- Nitric Oxide Measurement: After 24 hours, the production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. A decrease in NO production indicates anti-inflammatory activity.

3.3.2. In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in 96-well plates.
- Compound Addition: After cell attachment, various concentrations of **Eupaglehnnin C** are added.
- Incubation: Cells are incubated for 24-48 hours.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
- Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value (concentration inhibiting 50% of cell growth) can then be calculated.

Conclusion and Future Directions

Eupaglehnnin C, a germacrane sesquiterpenoid from *Eupatorium glehnii*, represents a promising candidate for further pharmacological investigation. Based on the known activities of related compounds, it is hypothesized to possess anti-inflammatory and cytotoxic properties. This technical guide provides the foundational information, including isolation and structure elucidation protocols, necessary for researchers to pursue further studies. Future research should focus on the in-depth biological evaluation of **Eupaglehnnin C** to determine its specific mechanisms of action and to assess its therapeutic potential. The synthesis of **Eupaglehnnin C** and its analogs could also open avenues for developing novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Seven germacranolides, eupaglehnins A, B, C, D, E, and F, and 2alpha-acetoxyepitulipinolide from Eupatorium glehni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eupaglehnin C molecular formula C₂₀H₂₆O₅]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15593396#eupaglehnin-c-molecular-formula-c20h26o5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com